N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine
Description
Properties
CAS No. |
7595-70-2 |
|---|---|
Molecular Formula |
C23H20N2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H20N2S/c1-17-10-6-8-14-20(17)24-23-25(21-15-9-7-11-18(21)2)22(16-26-23)19-12-4-3-5-13-19/h3-16H,1-2H3 |
InChI Key |
ULZCLLHIHQIUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Bromoketones with Thiourea Derivatives
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole scaffold. In this approach, α-bromoketones react with thioureas to form 2-aminothiazoles, which are subsequently functionalized into imines. For N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine, the synthesis begins with 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (2 ), prepared via bromination of 1-(4-acetylphenyl)pyrrolidinone . Cyclocondensation of 2 with N-(2-methylphenyl)thiourea in refluxing acetone yields 4-phenyl-2-amino-3-(2-methylphenyl)thiazole (3b ), confirmed by -NMR signals at 8.20 ppm (S–C=CH) and -NMR resonances at 154.7 ppm (C=N) .
Key Reaction Parameters :
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Solvent: Acetone (reflux, 6–8 h)
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Characterization: Distinct -NMR singlets for thiazole protons (6.96–7.07 ppm) and -NMR signals for C–S (100.9 ppm) and C=N (168.2 ppm) .
One-Pot Synthesis via Sequential Amine and Isothiocyanate Coupling
A streamlined one-pot method adapts the protocol from Hajipour et al. (2017) , where primary amines, α-chloroacetaldehyde, and aryl isothiocyanates condense to form thiazol-2-imines. For the target compound:
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Reaction Setup :
-
2-Methylaniline (1 mmol), 2-methylphenyl isothiocyanate (1 mmol), and α-chloroacetaldehyde (2 mmol) in ethanol.
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Catalysts: KI (10 mol%) and DABCO (20 mol%).
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Conditions: Reflux (78°C, 12 h).
-
-
Mechanism :
-
Optimization :
Post-Synthetic Imine Functionalization
For substrates with pre-formed thiazole amines, imine installation proceeds via Schiff base condensation:
-
Starting Material : 4-Phenyl-2-amino-3-(2-methylphenyl)thiazole (from Method 1).
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Reaction : Treatment with 2-methylbenzaldehyde (1.2 eq) in toluene under Dean-Stark conditions (120°C, 8 h) with acetic acid catalysis.
-
Outcome :
Microwave-Assisted Synthesis
Eco-friendly microwave irradiation accelerates imine formation, adapting Bansal’s bis-thiazole protocol :
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Reactants : 2-Amino-4-phenylthiazole and 2-methylbenzaldehyde (1:1.5 ratio).
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Conditions : Microwave (300 W, 100°C, 15 min) in solvent-free conditions.
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Advantages :
Comparative Analysis of Methods
Spectroscopic Characterization
Chemical Reactions Analysis
Optimized Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | None or triethylamine (optional) | |
| Temperature | Reflux (~78°C) | |
| Yield | 60–75% |
Structural Derivatization
The thiazole ring’s reactivity enables functionalization at specific positions:
Imine Group Modifications
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Salt Formation : The imine nitrogen can form hydrobromide salts under acidic conditions, as observed in structurally related dihydrothiazol-imines .
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Coordination Chemistry : The imine group may act as a ligand for metal complexes, though direct evidence for this compound is lacking .
Substituent Effects
Comparative Analysis of Related Thiazoles
The table below contrasts synthesis methods and biological activities of structurally analogous thiazole derivatives:
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine exhibits various biological activities:
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess:
- Antibacterial Properties : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition zones in tests against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The presence of the thiazole moiety in this compound suggests potential anticancer activity. Studies have indicated that similar thiazole derivatives can induce cytotoxic effects on cancer cells. Research is ongoing to elucidate the specific mechanisms through which this compound exerts its effects on cancerous cells .
Case Studies
Several studies have investigated the applications of thiazole derivatives similar to this compound:
Mechanism of Action
- The exact mechanism remains speculative due to limited data.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogs:
4-(4-Chlorophenyl)-N,N-bis((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (4i) Structure: Features a 4-chlorophenyl group at position 4 and triazolylmethyl substituents at N. Synthesis: Derived from dialkyne-substituted 2-amino-4-phenylthiazole via Cu-catalyzed click chemistry . Key Data: Melting point (142°C), molecular weight (MW) 556.16 g/mol, and GC-MS confirmation .
Synthesis: Prepared via condensation of thiosemicarbazide with POCl3 .
4-Benzyl-1,3-thiazol-2-amine
- Structure : Substituted with a benzyl group at position 4 and an amine at position 2.
- Key Data : MW 190.26 g/mol, CAS 7496-56-2 .
Comparative Analysis:
However, the absence of electron-withdrawing groups (e.g., Cl in 4i) could reduce polarity and solubility .
Pharmacological and Physicochemical Properties
Antileishmanial Activity:
- 4-Phenyl-1,3-thiazol-2-amines : IC₅₀ values of 20.78–53.12 µM against Leishmania amazonensis with selectivity indices (SI) up to 26.11 .
Anti-inflammatory Potential:
- Triazolyl-Thiazole Derivatives (e.g., 4g) : Demonstrated COX-2 inhibition in docking studies .
- Target Compound : The imine group could modulate electron density, altering binding affinity compared to amine analogs.
Physicochemical Stability:
Structural and Spectroscopic Differences
NMR Shifts :
- The 2-methylphenyl groups in the target compound would produce distinct aromatic proton shifts (e.g., δ ~2.3 ppm for methyl groups and δ 7.0–7.5 ppm for aryl protons), similar to compound 4h .
- Imine protons (if present) would appear downfield (δ >8 ppm), contrasting with amine protons (δ ~5–6 ppm) in analogs .
Mass Spectrometry :
- The target compound’s molecular ion would differ from triazolyl derivatives (e.g., 4i: m/z 556.16) due to the absence of triazole groups and presence of imine .
Biological Activity
N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Molecular Characteristics:
- IUPAC Name: this compound
- Molecular Formula: C23H20N2S
- Molecular Weight: 356.5 g/mol
- CAS Number: 7595-70-2
Structural Representation:
The compound features a thiazole ring linked to two 2-methylphenyl groups and one phenyl group, which contribute to its unique chemical behavior and biological activity.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazole derivative.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been shown to disrupt microbial cell membranes and inhibit essential enzymes, leading to its effectiveness against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 16 μg/mL |
Cytotoxicity and Cancer Research
The compound's cytotoxic properties have also been investigated. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by interacting with specific molecular targets involved in cell proliferation and survival .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes within microbial and cancer cells. The compound may inhibit key metabolic pathways or disrupt cellular integrity through membrane interactions.
Case Studies
Several studies have explored the efficacy of thiazole derivatives in clinical settings:
- Antifungal Efficacy: A study reported that similar thiazole compounds exhibited potent activity against Candida species with MIC values comparable to established antifungal agents .
- Antibacterial Properties: Another investigation demonstrated that thiazole derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Q1. What are the established synthetic routes for N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via cyclocondensation of asymmetric thiourea derivatives with α-bromoacetophenones under reflux in ethanol, yielding hydrobromide salts. Optimization involves adjusting reaction time (typically 3–6 hours), stoichiometric ratios (equimolar reactants), and solvent polarity to improve yield. For example, ethanol is preferred for its balance of solubility and reflux temperature . Post-synthesis purification often employs recrystallization from DMSO/water mixtures (2:1 ratio) to isolate high-purity crystals .
Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- X-ray crystallography : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for resolving molecular geometry, anisotropic displacement parameters, and hydrogen bonding networks .
- NMR spectroscopy : H and C NMR confirm substituent positions and imine tautomerism. For instance, the thiazole ring’s protons resonate at δ 7.2–8.1 ppm, while methyl groups on aryl rings appear at δ 2.3–2.5 ppm .
- Elemental analysis : Validates purity by comparing experimental and calculated C/H/N/S percentages (e.g., C: 68.5%, H: 5.2%, N: 9.9%, S: 11.4%) .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, and how do results correlate with experimental data?
Answer: Molecular docking studies using software like AutoDock Vina can simulate interactions with target proteins (e.g., angiotensin II receptors). For example, methoxy substituents on aryl groups enhance binding affinity via hydrogen bonding with active-site residues (e.g., Lys199). A strong correlation exists between docking scores (e.g., −9.2 kcal/mol) and in vivo efficacy, such as antihypertensive activity comparable to valsartan . Advanced workflows integrate density functional theory (DFT) to refine charge distributions and improve docking accuracy .
Q. Q4. What strategies resolve contradictions in crystallographic or spectroscopic data across studies?
Answer: Discrepancies in bond lengths or tautomeric forms (e.g., imine vs. amine) arise from crystallization solvents or temperature. To resolve these:
Q. Q5. How do substituents on the aryl rings influence physicochemical properties and bioactivity?
Answer: Substituent effects are systematic:
- Electron-donating groups (e.g., −OCH₃) : Increase solubility (logP reduction by ~0.5 units) and metabolic stability via steric shielding of the thiazole core .
- Halogens (e.g., −Cl) : Enhance binding to hydrophobic pockets in proteins (e.g., IC₅₀ improvement from 12 μM to 4.2 μM for −Cl vs. −H) .
- Steric bulk (e.g., −iPr) : Reduces off-target interactions but may lower solubility. Quantitative structure-activity relationship (QSAR) models can predict optimal substituent combinations .
Methodological Considerations
Q. Q6. What are the best practices for handling air-sensitive intermediates during synthesis?
Answer: Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) for reactions involving moisture-sensitive reagents (e.g., α-bromoacetophenones). Monitor reaction progress via TLC with UV-active indicators (Rf ~0.4 in ethyl acetate/hexane 3:7) .
Q. Q7. How can twinned or low-resolution crystallographic data be processed effectively?
Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale intensities. For low-resolution data (>1.5 Å), apply restraints on bond lengths/angles using the AFIX command and validate with R-free values (<0.25) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
